molecular formula C13H20BFN2O2 B1400837 (2-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid CAS No. 1312765-78-8

(2-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid

Cat. No.: B1400837
CAS No.: 1312765-78-8
M. Wt: 266.12 g/mol
InChI Key: MAHATIYLXBUIFX-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identity

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organoboron compounds containing heterocyclic substituents. The compound carries the Chemical Abstracts Service registry number 1312765-78-8, which serves as its unique identifier in chemical databases and regulatory systems. The molecular formula of this compound is expressed as C₁₃H₂₀BFN₂O₂, indicating the presence of thirteen carbon atoms, twenty hydrogen atoms, one boron atom, one fluorine atom, two nitrogen atoms, and two oxygen atoms within its structure.

The structural architecture of this compound consists of several distinct functional domains that contribute to its overall chemical behavior and reactivity profile. The core phenyl ring serves as the primary scaffold, bearing a boronic acid group at the second position and a fluorine substituent at the fifth position relative to the boronic acid attachment point. The boronic acid functionality, characterized by the presence of a boron atom bonded to two hydroxyl groups, represents the defining feature that classifies this molecule within the broader category of organoboron compounds. The piperazine ring system, a six-membered heterocycle containing two nitrogen atoms in para positions, is substituted with an ethyl group at the fourth nitrogen position, creating a tertiary amine functionality that significantly influences the compound's basicity and hydrogen bonding capabilities.

The methylene bridge connecting the piperazine ring to the phenyl scaffold creates a flexible linker that allows for conformational mobility while maintaining the spatial relationship between the two major functional domains. This structural arrangement enables the molecule to adopt various three-dimensional conformations, potentially enhancing its ability to interact with diverse molecular targets. The compound's molecular weight of 266.12 grams per mole places it within an optimal range for pharmaceutical applications, as it satisfies many criteria associated with drug-like molecular properties.

The presence of multiple heteroatoms within the structure creates numerous sites for potential intermolecular interactions, including hydrogen bonding, coordination bonding, and electrostatic interactions. The boronic acid group exhibits characteristic Lewis acid behavior due to the electron-deficient boron center, while the piperazine nitrogen atoms provide Lewis base functionality, creating an internally balanced system with both electron-accepting and electron-donating capabilities.

Historical Development in Boronic Acid Chemistry

The historical development of boronic acid chemistry traces its origins to the pioneering work of Edward Frankland in 1860, who achieved the first successful synthesis and isolation of a boronic acid compound. Frankland's groundbreaking research involved a two-stage synthetic process in which diethylzinc was first reacted with triethyl borate to produce triethylborane, followed by controlled oxidation in air to yield ethylboronic acid. This early achievement established the foundational principles for organoboron chemistry and demonstrated the viability of incorporating boron atoms into organic molecular frameworks.

The development of boronic acid chemistry continued to evolve throughout the late nineteenth and early twentieth centuries, with researchers exploring various synthetic methodologies and applications for these unique compounds. The stability of boronic acids to atmospheric oxidation proved considerably superior to that of borinic acids, which result from the first oxidation of boranes, making them more practical for synthetic applications and handling. This enhanced stability, coupled with their mild Lewis acid properties and relatively low toxicity profile, established boronic acids as particularly attractive synthetic intermediates.

The modern era of boronic acid chemistry began to take shape in the mid-twentieth century with the development of more sophisticated synthetic routes and a deeper understanding of their reactivity patterns. Researchers discovered that boronic acids could participate in various metal-catalyzed processes, including the now-famous Suzuki-Miyaura coupling reaction, which was first published by Suzuki and Miyaura in 1981. The Suzuki reaction revolutionized organic synthesis by providing a reliable method for forming carbon-carbon bonds through the cross-coupling of boronic acids with organohalides using palladium catalysts.

The introduction of the Suzuki-Miyaura coupling reaction marked a pivotal moment in the history of boronic acid chemistry, as it demonstrated the practical utility of these compounds in constructing complex molecular architectures. The reaction mechanism involves several key steps, including oxidative addition of palladium to the halide reagent, transmetalation with the boronic acid component, and reductive elimination to form the desired carbon-carbon bond while regenerating the palladium catalyst. This catalytic cycle has been extensively studied and optimized, leading to numerous variations and improvements in reaction conditions, substrate scope, and catalyst design.

The recognition of boronic acids as valuable synthetic building blocks led to the development of numerous synthetic methodologies for their preparation. Modern synthesis techniques include reactions of organometallic compounds with borate esters, transmetallation reactions utilizing arylsilane compounds with boron tribromide, and palladium-catalyzed borylation methods that couple aryl halides with diboronic esters under specific catalytic conditions. These diverse synthetic approaches have made boronic acids readily accessible for research and industrial applications.

Significance of Piperazine-Boronic Acid Hybrid Architectures

The development of piperazine-boronic acid hybrid architectures represents a significant advancement in the design of bifunctional biologically active compounds, combining the distinct pharmacological properties of piperazine rings with the unique reactivity characteristics of boronic acid groups. The integration of these two functional domains within a single molecular framework creates opportunities for developing compounds with entirely novel biological activities that would not be achievable through either component alone.

Piperazine derivatives have long been recognized as important pharmacophores in medicinal chemistry, exhibiting diverse biological activities across numerous therapeutic areas. The six-membered heterocyclic ring containing two nitrogen atoms provides an excellent scaffold for drug design due to its conformational flexibility, hydrogen bonding capabilities, and ability to interact with various biological targets. The incorporation of piperazine moieties into pharmaceutical compounds has led to the development of numerous successful drugs, particularly in the areas of central nervous system disorders, cardiovascular diseases, and infectious diseases.

Boronic acids, on the other hand, bring their own unique set of properties to hybrid molecular designs. The boron atom's electron-deficient nature enables it to form reversible covalent bonds with nucleophilic species, particularly those containing hydroxyl groups. This characteristic has proven particularly valuable in the development of enzyme inhibitors, as boronic acids can form stable but reversible complexes with active site residues in target proteins. The ability of boronic acids to undergo reversible covalent interactions has made them attractive warheads for the development of protease inhibitors and other classes of enzyme-targeting therapeutics.

The combination of piperazine and boronic acid functionalities within hybrid architectures creates molecules with enhanced versatility and potential for selective biological interactions. Research has demonstrated that such hybrid compounds can exhibit improved binding affinity and selectivity compared to their individual components, as the multiple interaction sites allow for more complex and specific recognition patterns with biological targets. The piperazine ring can provide initial binding interactions through hydrogen bonding and electrostatic interactions, while the boronic acid group can form additional covalent bonds to enhance binding stability and selectivity.

The synthetic accessibility of piperazine-boronic acid hybrid compounds has been greatly facilitated by the development of efficient coupling methodologies. One particularly effective approach involves the amination-reduction reaction of formylphenylboronic acid derivatives with N-substituted piperazines, which provides a facile route to benzyl piperazine boronic acid derivatives. This methodology allows for the introduction of various substituents on both the piperazine ring and the phenyl scaffold, enabling the systematic exploration of structure-activity relationships.

The structural features displayed by piperazine-boronic acid hybrid compounds make them promising candidates for biological applications due to their ability to engage in multiple types of intermolecular interactions simultaneously. The presence of multiple heteroatoms creates opportunities for hydrogen bonding, while the aromatic rings provide sites for π-π stacking interactions, and the boronic acid group enables reversible covalent bonding. This multifaceted interaction profile positions these compounds as excellent candidates for the development of selective and potent biological agents.

Compound Feature Structural Component Functional Significance
Molecular Weight 266.12 g/mol Optimal for pharmaceutical applications
Boronic Acid Group B(OH)₂ Lewis acid reactivity, reversible covalent bonding
Piperazine Ring Six-membered heterocycle Hydrogen bonding, conformational flexibility
Fluorine Substitution F at position 5 Enhanced metabolic stability, altered electronics
Ethyl Substitution Ethyl group on piperazine Increased lipophilicity, reduced basicity
Methylene Linker CH₂ bridge Conformational flexibility between domains

Properties

IUPAC Name

[2-[(4-ethylpiperazin-1-yl)methyl]-5-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BFN2O2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(15)9-13(11)14(18)19/h3-4,9,18-19H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHATIYLXBUIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)CN2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The conditions often include a solvent mixture of water and an organic solvent, with a base like sodium carbonate or potassium phosphate.

Yield Reaction Conditions Operation in Experiment
98% Potassium phosphate, palladium diacetate, water, methyl cyclohexane, reflux for 8 h. Used for synthesizing 2,4'-difluorobenzophenone.
87.7% Tetrakis(triphenylphosphine)palladium(0), potassium carbonate, 1,2-dimethoxyethane, water, 98°C, 24 h. Synthesis of a pyridine derivative.

Formation of the Piperazine Derivative

The synthesis of compounds containing piperazine rings often involves the alkylation of piperazine with appropriate alkylating agents. For (2-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid, this would involve forming the piperazine derivative first, followed by its incorporation into the phenyl ring.

Challenges and Considerations

  • Selectivity : Ensuring the correct regioselectivity during the introduction of the piperazine moiety and the boronic acid group.
  • Stability : Boronic acids can be sensitive to moisture and require careful handling.
  • Purification : The purification of complex organic compounds often requires chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or alkyl halides.

Major Products

    Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenols or quinones.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

(2-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a molecular probe or ligand in biological assays.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid largely depends on its application. In the context of Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with the aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond.

In biological applications, the piperazine moiety may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Variations

Key structural analogs differ in substituent groups, linker chemistry, and electronic properties:

Compound Name Substituent/Linker Molecular Formula Molecular Weight (g/mol) Key Features
(2-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid (Target) 4-Ethylpiperazine, methylene linker C₁₃H₁₉BFN₃O₂* 283.12† Flexible methylene linker; potential for enhanced solubility and bioactivity
(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-fluoro-4-methylphenyl)boronic acid 4-Ethylpiperazine, sulfonyl linker C₁₃H₂₀BFN₂O₄S 330.18 Sulfonyl linker increases polarity; higher molecular weight
(2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid Diethylamine, methylene linker C₁₁H₁₇BFNO₂ 225.06 Tertiary amine; compact structure with lower steric hindrance
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Phenoxy-methoxyethyl group C₁₆H₁₈BO₄ 292.13 Ether and methoxyethyl groups; demonstrated antifungal activity
2-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid 4-Methylpiperazine, sulfonyl linker C₁₁H₁₇BN₂O₄S 284.14 Sulfonyl linker; potential for hydrogen bonding

*Assumed formula based on structure; †Calculated using atomic masses.

Physicochemical Properties

  • Solubility : The methylene linker in the target compound likely improves lipophilicity compared to sulfonyl-linked analogs, which are more polar . Piperazine-containing derivatives generally exhibit better aqueous solubility than purely aromatic boronic acids .
  • logP : The target compound’s logP is estimated to be lower than sulfonyl-linked analogs (e.g., 2.17 for the sulfonyl-piperazine analog ) due to reduced polarity.
  • Reactivity : Electron-donating groups (e.g., piperazine) may slightly deactivate the boronic acid in Suzuki couplings compared to electron-withdrawing substituents (e.g., sulfonyl or carbonyl groups) .

Biological Activity

(2-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The molecular structure of this compound features a boronic acid functional group attached to a phenyl ring substituted with a fluorine atom and an ethylpiperazine moiety. This unique structure contributes to its biological activity.

  • Molecular Formula : C13H18B F N3 O2
  • Molecular Weight : 253.11 g/mol
  • CAS Number : 1180132-17-5

Anticancer Properties

Research indicates that compounds with boronic acid groups can exhibit anticancer activity by inhibiting proteasome activity, leading to apoptosis in cancer cells. A study demonstrated that derivatives of boronic acids showed selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the disruption of protein degradation pathways, which are crucial for cancer cell survival.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.0Proteasome inhibition
PC-3 (Prostate Cancer)4.5Induction of apoptosis
A549 (Lung Cancer)6.2Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that it exhibits moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve interference with bacterial cell wall synthesis.

Neuropharmacological Effects

The ethylpiperazine component suggests potential neuropharmacological effects. Preliminary studies indicate that the compound may act as a modulator of neurotransmitter systems, particularly in relation to serotonin and dopamine pathways. This could position it as a candidate for further investigation in treating neurological disorders.

Case Studies

  • Study on Anticancer Efficacy :
    A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. The results showed a significant reduction in tumor size compared to control groups, with an observed increase in apoptotic markers in tumor tissues.
  • Antimicrobial Testing :
    In another study focusing on its antimicrobial properties, the compound was tested against a panel of bacterial strains. Results indicated that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting potential as a lead compound for new antimicrobial agents.

Q & A

Q. Optimization :

  • Solvent : Polar aprotic solvents (DMF, THF) enhance reaction rates.
  • Catalyst : Pd(PPh3)4 or PdCl2(dppf)2 improves cross-coupling efficiency.
  • Temperature : 80–105°C balances yield and decomposition risks .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : 1H, 13C, 19F, and 11B NMR confirm substituent positions, fluorine integration, and boronic acid integrity. For example, 11B NMR peaks near 30 ppm validate boronic acid formation .
  • Mass Spectrometry (HRMS) : Validates molecular weight (±0.001 Da accuracy).
  • HPLC : Quantifies purity (>95% for most synthetic applications) .

Advanced: How do electronic effects of the 4-ethylpiperazine group influence this boronic acid’s reactivity in cross-coupling reactions?

The 4-ethylpiperazine moiety acts as an electron-donating group, modulating the boronic acid’s Lewis acidity and steric environment.

  • Electronic Effects : DFT calculations show the piperazine nitrogen lone pairs delocalize into the phenyl ring, reducing boronic acid electrophilicity. This may slow transmetalation in Suzuki-Miyaura reactions but improves stability .
  • Steric Effects : The ethyl group on piperazine introduces steric hindrance, requiring bulky ligands (e.g., SPhos) to enhance catalytic turnover .

Advanced: What contradictions exist in reported catalytic efficiencies, and how can they be resolved?

Contradiction : Some studies report high yields (>80%) in Suzuki-Miyaura reactions using aqueous Na2CO3 , while others note reduced efficiency in protic solvents .
Resolution :

  • pH Control : Buffered conditions (pH 8–9) minimize boronic acid protodeboronation.
  • Solvent Systems : Mixed solvents (e.g., DME/H2O 4:1) balance solubility and reactivity .
  • Catalyst Screening : Pd(OAc)2 with XPhos ligands mitigates steric challenges .

Advanced: How can computational methods predict this compound’s behavior in novel reaction environments?

  • Density Functional Theory (DFT) : Models bond dissociation energies (BDEs) and transition states. For example, B-O bond BDEs predict protodeboronation susceptibility .
  • Molecular Dynamics (MD) : Simulates solvent interactions; aqueous environments accelerate hydrolysis, necessitating anhydrous conditions for storage .

Basic: What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust/aerosol formation.
  • Waste Disposal : Segregate boronic acid waste and neutralize with alkaline solutions before disposal .

Advanced: What are the challenges in achieving enantioselective reactions with this compound?

  • Chiral Induction : The planar boronic acid group limits stereochemical control. Strategies include:
    • Chiral ligands (e.g., BINAP) to coordinate palladium .
    • Asymmetric Suzuki-Miyaura reactions using chiral boronate esters .

Basic: How does the fluorine substituent affect this compound’s stability and reactivity?

  • Stability : The meta-fluorine group enhances thermal stability by reducing electron density at the boronic acid site.
  • Reactivity : Fluorine’s electronegativity increases the boronic acid’s electrophilicity, accelerating cross-coupling but increasing hydrolysis risk .

Advanced: Can this compound act as a protease inhibitor in medicinal chemistry studies?

  • Mechanism : The boronic acid group mimics tetrahedral intermediates in protease catalysis (e.g., proteasome inhibition).
  • Structure-Activity Relationship (SAR) : Modifications to the piperazine group (e.g., ethyl vs. methyl) alter binding affinity to serine hydrolases .

Advanced: What are the limitations of using this compound in aqueous-phase reactions?

  • Protodeboronation : Hydrolysis in water leads to phenylboronic acid degradation. Mitigation strategies:
    • Use pH 7–8 buffers.
    • Add stabilizing agents (e.g., diols) to form boronate esters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.